molecular formula C9H10O3S B263427 4-Prop-1-en-2-ylbenzenesulfonic acid

4-Prop-1-en-2-ylbenzenesulfonic acid

Cat. No.: B263427
M. Wt: 198.24 g/mol
InChI Key: LNIRBSSUMJWSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Prop-1-en-2-ylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative characterized by a sulfonic acid group (-SO₃H) at the para position (C4) of the benzene ring and a prop-1-en-2-yl substituent (CH₂-C(=CH₂)-) at the same position. The prop-1-en-2-yl group introduces an alkenyl moiety, which imparts unique electronic and steric properties to the molecule. Benzenesulfonic acids are known for their strong acidity (pKa ~0–1) due to the electron-withdrawing sulfonic acid group, and substituents like alkenyl groups may further modulate acidity, solubility, and reactivity.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

4-prop-1-en-2-ylbenzenesulfonic acid

InChI

InChI=1S/C9H10O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-6H,1H2,2H3,(H,10,11,12)

InChI Key

LNIRBSSUMJWSBZ-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(=C)C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-Prop-1-en-2-ylbenzenesulfonic acid with structurally related benzenesulfonic acid derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituent Type Molecular Formula Key Properties/Applications Evidence Citations
This compound Alkenyl (-CH₂-C(=CH₂)) C₉H₁₀O₃S Hypothesized higher reactivity (e.g., polymerization potential); moderate hydrophobicity N/A (hypothetical)
4-Methylbenzenesulfonic acid Alkyl (-CH₃) C₇H₈O₃S Lower acidity (electron-donating CH₃); used in ion-exchange resins, catalysis
4-Dodecylbenzenesulfonic acid Long alkyl (-C₁₂H₂₅) C₁₈H₃₀O₃S High hydrophobicity; surfactant in detergents (e.g., isopropanolamine salt form)
4-[(Propan-2-yl)amino]benzenesulfonic acid Aminoalkyl (-NH-C₃H₇) C₉H₁₃NO₃S Enhanced solubility in polar solvents; potential pharmaceutical applications

Substituent Effects on Acidity and Solubility

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfonic acid group strongly withdraws electrons, stabilizing the conjugate base. Substituents like methyl (electron-donating) slightly reduce acidity compared to unsubstituted benzenesulfonic acid, while alkenyl groups (moderate electron-withdrawing via conjugation) may marginally enhance acidity . Hydrophobic substituents (e.g., dodecyl) reduce water solubility but improve surfactant properties, whereas polar groups (e.g., amino) increase solubility in aqueous or polar media .

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